molecular formula C18H17N3O2S B4297085 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B4297085
M. Wt: 339.4 g/mol
InChI Key: QEJBQXGPNACNIS-UHFFFAOYSA-N
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Description

9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is an intricate molecule with a distinctive structure comprising a fused pyrimidine and thiophene ring system. This compound often attracts attention in scientific research due to its multifaceted applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions:

  • Formation of the pyrimidine ring: : Utilizing nucleophilic substitution or cyclization reactions.

  • Integration of the thiophene moiety: : Through condensation reactions using thiophene derivatives.

  • Functionalization with methoxymethyl and methyl groups: : Achieved via methylation and etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production scales up these synthetic routes using optimized conditions:

  • Employing high-yield catalytic processes.

  • Using cost-effective and readily available starting materials.

  • Implementing continuous flow reactions to enhance production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various types of reactions:

  • Oxidation: : Typically yields hydroxylated or carbonyl derivatives under conditions using oxidizing agents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Produces reduced forms via hydrogenation or metal hydride reductions.

  • Substitution: : Reacts with halogenated compounds or nucleophiles to replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of a catalyst.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophilic reagents such as amines, thiols under basic conditions.

Major Products Formed

The reactions predominantly yield:

  • Hydroxyl derivatives.

  • Reduced amines or alcohols.

  • Substituted thiophene derivatives.

Scientific Research Applications

9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one finds applications in:

  • Chemistry: : As a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its role in modulating biological pathways and cellular processes.

  • Medicine: : Potential pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : Utilized in materials science for developing novel polymers and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Binding to specific molecular targets: : Such as enzymes or receptors.

  • Modulating biochemical pathways: : Influencing key signaling cascades within cells.

  • Altering gene expression: : Potentially impacting protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-2-phenyl-2,3-dihydropyrido[3',2'4,5]thieno[3,2-d]pyrimidin-4(1H)-one: : Differs by lacking the methoxymethyl group, affecting its reactivity and biological activity.

  • 7,9-dimethyl-2-phenyl-2,3-dihydropyrido[3',2'4,5]thieno[3,2-d]pyrimidin-4(1H)-one: : Another variant differing in methylation pattern, showing distinct chemical and pharmacological properties.

Uniqueness

The presence of the methoxymethyl group in 9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one imparts unique chemical reactivity and potential biological activities, distinguishing it from its analogs.

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Properties

IUPAC Name

13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-8-12(9-23-2)13-14-15(24-18(13)19-10)17(22)21-16(20-14)11-6-4-3-5-7-11/h3-8,16,20H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJBQXGPNACNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 4
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 5
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 6
9-(methoxymethyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

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